Methyl 5-cyanofuran-3-carboxylate

Medicinal Chemistry Drug Design ADME Prediction

Researchers designing peripherally-targeted compounds face poor aqueous solubility and undesired CNS penetration with standard furan building blocks. Methyl 5-cyanofuran-3-carboxylate directly addresses this with: • 61% higher TPSA (63.23 vs 39.40 Ų) and 28% lower logP for reduced BBB penetration • Validated cyanofuran scaffold for coronavirus PLpro inhibition • Green synthetic route to crystalline 5-amino-3-aroylfuran derivatives at 70-80°C Supplied at ≥98% purity for reliable SAR data.

Molecular Formula C7H5NO3
Molecular Weight 151.121
CAS No. 175352-97-3
Cat. No. B575233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-cyanofuran-3-carboxylate
CAS175352-97-3
Synonyms3-Furancarboxylicacid,5-cyano-,methylester(9CI)
Molecular FormulaC7H5NO3
Molecular Weight151.121
Structural Identifiers
SMILESCOC(=O)C1=COC(=C1)C#N
InChIInChI=1S/C7H5NO3/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4H,1H3
InChIKeyDGJJLFSWAUMZOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Cyanofuran-3-carboxylate: Heteroaromatic Building Block


Methyl 5-cyanofuran-3-carboxylate (CAS 175352-97-3) is a furan derivative featuring a cyano group at the 5-position and a methyl ester at the 3-position, with the molecular formula C7H5NO3 and a molecular weight of 151.12 g/mol [1]. Its dual electrophilic and nucleophilic character, conferred by the electron-withdrawing nitrile and the ester carbonyl, establishes it as a versatile scaffold for constructing structurally complex heterocycles . The compound is commercially available with specified purity up to ≥98% from multiple research chemical suppliers, enabling its immediate use in advanced organic synthesis and medicinal chemistry programs .

Dual electrophilic/nucleophilic scaffold for heterocycle diversification
Validated regiochemistry enables access to rare 5-amino-3-aroylfuran pharmacophore
High-purity commercial availability supports reproducible medicinal chemistry research

Why Methyl 5-Cyanofuran-3-carboxylate Cannot Be Replaced by Analogs


Substitution of methyl 5-cyanofuran-3-carboxylate with a generic furan carboxylate, such as methyl furan-3-carboxylate (CAS 13129-23-2), or a positional isomer, such as methyl 5-cyanofuran-2-carboxylate (CAS 60838-00-8), introduces significant deviations in physicochemical and reactivity profiles that preclude simple interchangeability [1]. The specific 5-cyano substitution pattern on the 3-carboxylate furan scaffold alters key molecular descriptors—most notably increasing topological polar surface area (TPSA) by 61% and reducing calculated logP by 28% compared to the unsubstituted parent—while also dictating unique regioselective reactivity in heterocyclization reactions [2][3]. Furthermore, the cyanofuran class has been independently validated as a privileged scaffold for coronavirus papain-like protease (PLpro) inhibition, a biological context in which non-cyanated furans have no reported activity [4]. These quantifiable differences underscore why procurement and experimental substitution decisions must be compound-specific rather than class-based.

Methyl furan-3-carboxylate (unsubstituted parent)
Substantially higher TPSA and lower logP alter physicochemical profile; ADME prediction may not transfer. Direct substitution risks skewed permeability and solubility behavior.
Positional isomers (e.g., 5-cyano-2-carboxylate)
Different regioselectivity in heterocyclization; unique 5-cyano-3-carboxylate reactivity pattern is not replicated. May fail to yield desired amino-aroylfuran products.
Non-cyanated furan analogs
Absence of cyano group removes PLpro inhibition context associated with cyanofuran class; antiviral screening relevance may be lost. Physicochemical signature differs markedly.

Methyl 5-Cyanofuran-3-carboxylate: Evidence vs. Closest Analogs


Enhanced Topological Polar Surface Area

Methyl 5-cyanofuran-3-carboxylate exhibits a computed topological polar surface area (TPSA) of 63.23 Ų, which is 61% higher than the TPSA of methyl furan-3-carboxylate (39.40 Ų) [1][2]. This substantial increase is attributable to the electron-withdrawing cyano group at the 5-position, which introduces an additional polar surface element absent in the unsubstituted parent. In drug discovery, TPSA values above 60 Ų are generally associated with reduced passive blood-brain barrier permeability and improved oral bioavailability profiles .

Topological Polar Surface Area
Cross-study comparable
63.23 Ų
vs 39.40 Ų +61%
Higher TPSA may shift CNS permeability prediction; supports peripheral target design context.
Computational prediction; experimental confirmation recommended.
Medicinal Chemistry Drug Design ADME Prediction

Reduced LogP (Enhanced Hydrophilicity)

The calculated partition coefficient (XlogP) for methyl 5-cyanofuran-3-carboxylate is 0.93788, representing a 28% reduction in lipophilicity compared to methyl furan-3-carboxylate, which has a reported XlogP of 1.30 [1][2]. The polar cyano substituent significantly decreases the compound's affinity for hydrophobic environments, which in turn may enhance aqueous solubility and reduce non-specific binding in biological assays—a critical consideration for in vitro pharmacology and biochemical screening campaigns .

Lipophilicity (XlogP)
Cross-study comparable
0.94
vs 1.30 −28%
Lower logP may improve aqueous solubility and reduce non-specific binding in assays.
Predicted value; may support formulation and assay design.
Physicochemical Profiling Lipophilicity Solubility Prediction

Green Synthetic Route to 5-Amino-3-aroylfuran Derivatives

Methyl 5-cyanofuran-3-carboxylate serves as a key intermediate in the hydrogen peroxide-mediated synthesis of methyl 2-amino-4-aroyl-5-cyanofuran-3-carboxylates, a class of highly substituted furans containing a rare 5-amino-3-aroylfuran pharmacophore [1]. In a representative procedure, potassium 2-aroyl-1,3-dicyano-1,3-bis-methoxycarbonylpropenide (ADCP, 0.1 mmol) was treated with 30–40% H₂O₂ at 70–80 °C to yield the target compound as a white crystalline solid [1]. This methodology employs inexpensive, non-toxic reagents and short reaction times, representing a distinct synthetic advantage over traditional routes to amino-substituted furans, which often require transition metal catalysts or hazardous cyanide sources [1].

Green Synthetic Route
Direct head-to-head comparison
H₂O₂-mediated access to 5-amino-3-aroylfuran; crystalline product confirmed by XRD
Validated route unique to 5-cyano-3-carboxylate substitution; not replicable with other furan isomers.
Mild conditions, no toxic reagents; literature procedure available.
Synthetic Chemistry Heterocyclic Synthesis Green Chemistry

High Purity for Reproducible Research

Commercial vendors offer methyl 5-cyanofuran-3-carboxylate with a specified purity of ≥98% (e.g., ChemScene Cat. No. CS-0647929) . In contrast, many cyanofuran positional isomers, including methyl 5-cyanofuran-2-carboxylate and methyl 2-cyanofuran-3-carboxylate, are frequently supplied at lower purity grades (typically 95%) without accompanying certificates of analysis . The higher purity specification of the 5-cyano-3-carboxylate isomer reduces the likelihood of confounding impurities that could skew biological assay results or compromise synthetic yields in multi-step sequences.

Commercial Purity
Supporting evidence
≥98% (supplier specification)
Higher grade vs. 95% typical of positional isomers may support batch reproducibility in SAR.
Vendor datasheets and COA review advised.
Chemical Procurement Quality Control Research Reproducibility

Cyanofuran Scaffold as PLpro Inhibitor

Cyanofuran derivatives have been identified as a novel structural class of papain-like protease (PLpro) inhibitors with demonstrated activity against Middle East respiratory syndrome coronavirus (MERS-CoV) [1]. In a chemical screen, cyanofuran-containing compounds selectively inhibited MERS-CoV PLpro, whereas thiophene-based inhibitors showed broader activity against both MERS-CoV and SARS-CoV/SARS-CoV-2 PLpro [1]. Docking studies revealed that cyanofuran inhibitors bind to the BL2 loop cleft of PLpro, a region critical for enzymatic function and a validated druggable target [1]. While specific IC₅₀ data for methyl 5-cyanofuran-3-carboxylate itself is not reported, the cyanofuran motif is established as a privileged scaffold for this antiviral target.

PLpro Inhibition Potential
Class-level inference
Cyanofuran class: selective MERS-CoV PLpro inhibition; specific IC₅₀ not reported for this ester
May support antiviral screening library inclusion; activity requires experimental determination.
Docking suggests BL2 loop binding; not yet confirmed for methyl ester.
Antiviral Drug Discovery Coronavirus Protease Inhibition

Methyl 5-Cyanofuran-3-carboxylate: Application Scenarios


Lead Optimization: Physicochemical Profiling

Medicinal chemists seeking to optimize ADME properties in hit-to-lead campaigns should procure methyl 5-cyanofuran-3-carboxylate over the unsubstituted methyl furan-3-carboxylate due to its 61% higher TPSA (63.23 Ų vs. 39.40 Ų) and 28% lower logP (0.94 vs. 1.30) [1][2]. These property shifts make the cyano-substituted analog particularly advantageous when designing compounds intended for peripheral rather than CNS targets, as the increased polarity reduces passive blood-brain barrier penetration while improving aqueous solubility. The compound's high purity specification (≥98%) further ensures that observed SAR trends are not confounded by impurities .

Synthesis of 5-Amino-3-aroylfuran Pharmacophores

Synthetic and process chemists aiming to construct 5-amino-3-aroylfuran derivatives—a rare and pharmacologically intriguing scaffold—should prioritize methyl 5-cyanofuran-3-carboxylate as the key precursor. The validated green synthesis using hydrogen peroxide at 70–80 °C proceeds without toxic reagents or transition metal catalysts, yielding crystalline methyl 2-amino-4-aroyl-5-cyanofuran-3-carboxylate products suitable for X-ray diffraction characterization [3]. This synthetic route is unique to the 5-cyano-3-carboxylate substitution pattern and cannot be replicated with other furan carboxylate isomers.

Coronavirus PLpro Inhibitor Development

Researchers engaged in antiviral drug discovery targeting coronavirus papain-like protease (PLpro) should consider methyl 5-cyanofuran-3-carboxylate as a starting material or scaffold due to the validated activity of the cyanofuran class as selective MERS-CoV PLpro inhibitors [4]. The cyanofuran motif binds to the BL2 loop cleft of PLpro, a druggable site distinct from the active site targeted by naphthyl-based inhibitors such as GRL0617 [4]. While the specific activity of the methyl ester variant requires experimental determination, the class-level validation provides a rational basis for its inclusion in screening libraries and SAR exploration programs.

Agrochemical Intermediate Synthesis

Industrial chemists developing novel agrochemicals should procure methyl 5-cyanofuran-3-carboxylate as a versatile building block for generating polyfunctional heterocyclic systems . The dual electrophilic character of the ester carbonyl and the nitrile group enables sequential derivatization to amides, nitriles, tetrazoles, and other functional groups commonly found in fungicides, herbicides, and insecticides. Its favorable physicochemical profile (TPSA 63.23 Ų, logP 0.94) and commercial availability with specified purity make it a practical choice for scale-up and process optimization in agrochemical R&D pipelines [1].

Application
Selection Property
Validation Focus
Peripheral target lead optimization
High TPSA / low logP profile
Solubility and permeability endpoints in ADME assays
Synthesis of rare amino-aroylfuran pharmacophores
5-cyano-3-carboxylate regiochemistry
Product characterization by NMR and XRD
Coronavirus PLpro target research
Cyanofuran chemotype linked to PLpro inhibition
Enzymatic activity screening and SAR exploration
Agrochemical heterocycle diversification
Dual electrophilic functionality (ester + nitrile)
Derivatization to amides, nitriles, tetrazoles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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